

Technical Support Center: LLO (91-99) Point Mutation and Immunogenicity

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Compound of Interest

Compound Name: LLO (91-99)

Cat. No.: B15565892

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on point mutations in the 91-99 amino acid region of Listeriolysin O (LLO) to alter its immunogenicity.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the LLO 91-99 region in the immune response?

The amino acid sequence 91-99 of Listeriolysin O (LLO) is a major immunodominant epitope presented by the H2-Kd MHC class I molecule in BALB/c mice.^{[1][2]} This epitope is a primary target for cytotoxic T lymphocytes (CTLs) during an infection with *Listeria monocytogenes*.^{[1][2]} The robust CTL response to this specific region makes it a key target for mutations aimed at modulating the host immune response.^[3]

Q2: What is the effect of a point mutation at position 92 of the **LLO (91-99)** epitope?

A conservative substitution of tyrosine (Y) to phenylalanine (F) at position 92 (92F) within the LLO 91-99 epitope has been shown to eliminate the induction of a CTL response to this epitope.^[1] While the 92F mutant *L. monocytogenes* still produces biologically active LLO and

is virulent, CTLs from mice immunized with this mutant do not recognize the wild-type LLO 91-99 peptide.[1]

Q3: Can mutations in the LLO 91-99 region affect the overall protective immunity against *L. monocytogenes*?

Interestingly, the absence of a CTL response to the LLO 91-99 epitope due to mutations like 92F does not seem to impair the overall protective anti-listerial immune response.[1] Mice immunized with the 92F mutant are still protected against a challenge with wild-type *L. monocytogenes*.[1]

Q4: How do mutations in the LLO 91-99 region impact T-cell activation?

Point mutations can significantly impact the presentation of the LLO 91-99 epitope to T-cells. For instance, a mutation at the C-terminal anchor residue (position 99) can disrupt the processing of the epitope by the proteasome, leading to a failure to stimulate LLO-specific CD8+ T-cells, even if the peptide's affinity for the MHC class I molecule remains unchanged.[2]

Troubleshooting Guides

Site-Directed Mutagenesis of the *hly* Gene (encoding LLO)

Problem: Low or no colonies after transformation.

- Possible Cause: Poor primer design.
 - Solution: Ensure primers are correctly designed with the mutation in the center. The 5' ends of the primers should align back-to-back.[4][5]
- Possible Cause: Inefficient PCR amplification.
 - Solution: Optimize the annealing temperature and extension time. For high-fidelity polymerases, an annealing temperature of T_m+3 is often beneficial.[4] Ensure the extension time is sufficient for the entire plasmid length (typically 20-30 seconds per kb).[4]
- Possible Cause: Low-quality template DNA.

- Solution: Use freshly prepared, high-purity plasmid DNA. Avoid repeated freeze-thaw cycles.[6]
- Possible Cause: Inefficient competent cells.
 - Solution: Use highly competent cells (efficiency > 10^7 cfu/ μ g).[6]

Problem: Colonies contain the wild-type sequence instead of the desired mutation.

- Possible Cause: Incomplete digestion of the template plasmid.
 - Solution: Ensure the template plasmid is isolated from a dam⁺ E. coli strain for proper DpnI digestion. Increase the DpnI digestion time.[7]
- Possible Cause: Too much template DNA used in the PCR reaction.
 - Solution: Reduce the amount of template DNA to minimize the carryover of non-mutated plasmids.[6][7]

T-Cell Activation Assays

Problem: Weak or no T-cell activation in response to mutated LLO.

- Possible Cause: The specific mutation ablates T-cell receptor (TCR) recognition.
 - Solution: This may be the intended outcome of the experiment. Confirm the lack of response with multiple T-cell lines or primary T-cells.
- Possible Cause: Inefficient processing and presentation of the mutated epitope.
 - Solution: Analyze the effect of the mutation on proteasomal cleavage and TAP-dependent transport.[2] Some mutations may prevent the generation of the peptide epitope altogether.[2]
- Possible Cause: Issues with antigen-presenting cells (APCs).
 - Solution: Ensure the viability and proper function of your APCs (e.g., dendritic cells, macrophages). Use appropriate controls to verify their antigen presentation capacity.

Quantitative Data Summary

Table 1: Impact of LLO (91-99) Mutations on CTL Response

Mutation	Location	Effect on CTL Response to LLO 91-99	Reference
Y92F	Anchor residue	Elimination of CTL induction	[1]
Mutation at position 99	C-terminal anchor	Inability to stimulate LLO-specific CD8+ T-cells	[2]

Table 2: Cytokine Profile Shift Induced by GNP-LLO91-99 Nanovaccine

Cytokine	Change in Serum Levels	Immune Profile Shift	Reference
IFN- γ	Increased	Th1	[8]
TNF- α	Increased	Th1	[8]
IL-12	Increased	Th1	[8]
IL-6	Decreased	Th2 to Th1	[8]
IL-10	Decreased	Th2 to Th1	[8]

Experimental Protocols

Site-Directed Mutagenesis of the hly Gene

This protocol is a generalized procedure based on common site-directed mutagenesis techniques.

- **Primer Design:** Design complementary primers (25-45 bases) containing the desired mutation in the center. Ensure the primers have a melting temperature (T_m) $\geq 78^\circ\text{C}$.

- PCR Amplification:
 - Prepare a PCR reaction mix containing a high-fidelity DNA polymerase, the template plasmid (containing the hly gene), and the mutagenic primers.
 - Perform PCR with an appropriate number of cycles (typically 12-18) to amplify the mutated plasmid.
- DpnI Digestion: Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for at least 1 hour.
- Transformation: Transform a high-efficiency competent E. coli strain with the DpnI-treated plasmid.
- Selection and Sequencing: Plate the transformed bacteria on selective agar plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

T-Cell Activation Assay (using T-cell Hybridomas)

This protocol is adapted from studies assessing LLO-specific T-cell responses.[9]

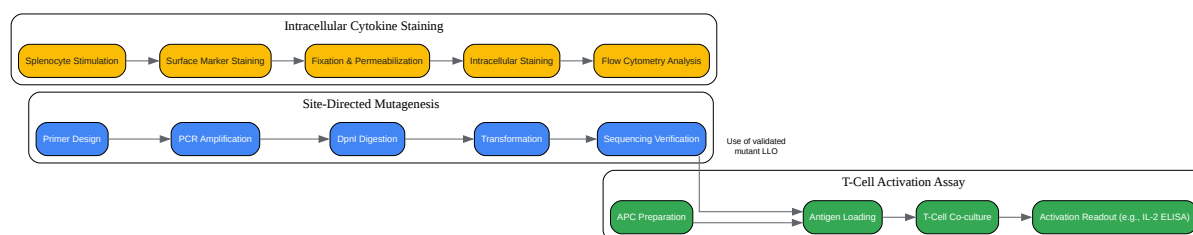
- Cell Preparation:
 - Culture an LLO(91-99)-specific T-cell hybridoma cell line.
 - Isolate antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs) or peritoneal exudate cells (PECs), from BALB/c mice.[9]
- Antigen Presentation:
 - Incubate the APCs with varying concentrations of the wild-type or mutated LLO protein, or the corresponding synthetic peptides.[9]
- Co-culture: Add the T-cell hybridoma to the wells containing the APCs and antigen. Incubate for approximately 16-24 hours.
- Readout: Measure T-cell activation by quantifying the amount of IL-2 secreted into the supernatant using a CTLL-2 bioassay or an ELISA.[9]

Intracellular Cytokine Staining for IFN- γ

This protocol allows for the detection of cytokine production at the single-cell level.[10]

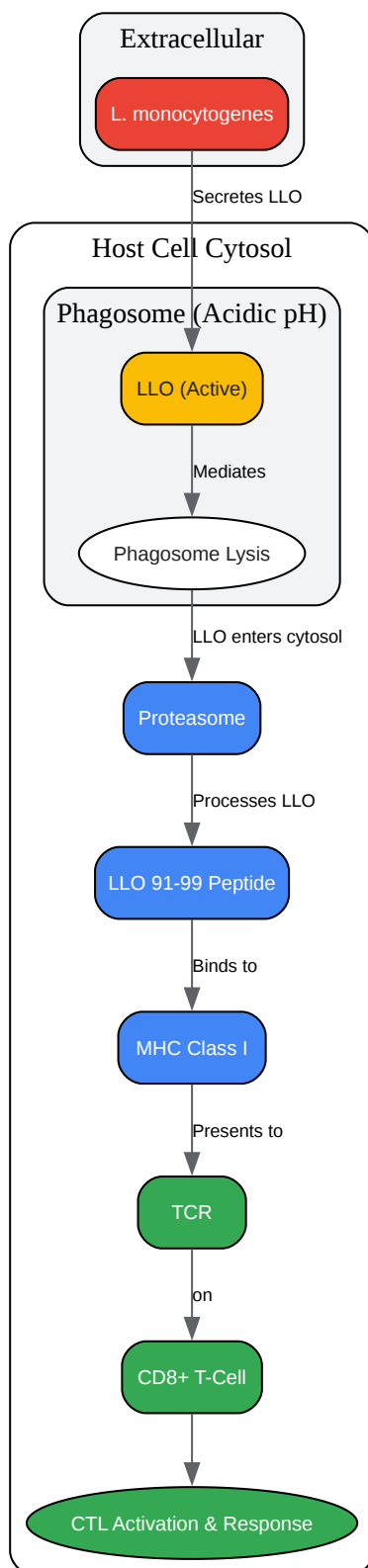
- Splenocyte Stimulation: Isolate splenocytes from immunized mice and stimulate them in vitro with the LLO 91-99 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 5 hours.[10]
- Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD8.[10]
- Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.[10]
- Intracellular Staining: Stain the intracellular IFN- γ with a fluorescently labeled anti-IFN- γ antibody.[10]
- Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of CD8+ T-cells producing IFN- γ .

Visualizations



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Caption: Experimental workflow for creating and testing LLO mutants.



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Caption: LLO 91-99 antigen processing and presentation pathway.

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